molecular formula C17H20N4O4S B7536823 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide

3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide

Katalognummer B7536823
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: OLAIZJUJPHKJPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide, also known as GSK2334470, is a small molecule inhibitor that has been extensively studied in scientific research. It was first discovered by GlaxoSmithKline and has shown promising results in various preclinical studies.

Wirkmechanismus

3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is a selective inhibitor of the protein kinase B (AKT) pathway, which is involved in cell survival, growth, and proliferation. By inhibiting the AKT pathway, this compound induces apoptosis in cancer cells and reduces inflammation in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, this compound induces apoptosis by inhibiting the AKT pathway. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is its selectivity for the AKT pathway, which makes it a useful tool for studying the role of this pathway in various diseases. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide. One area of research is the development of more potent and selective inhibitors of the AKT pathway. Additionally, this compound could be studied for its potential use in combination with other drugs for the treatment of cancer and inflammation. Finally, this compound could be studied for its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in preclinical studies for its use in various diseases, including cancer, inflammation, and neurological disorders. Its selectivity for the AKT pathway makes it a useful tool for studying the role of this pathway in disease, and its low toxicity makes it a promising candidate for further development.

Synthesemethoden

The synthesis of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide involves a multi-step process that includes the reaction of 3-bromo-N-(6-morpholin-4-ylpyridin-3-yl)benzamide with methanesulfonamide in the presence of a base, followed by the addition of a palladium catalyst to form the final product. The yield of the synthesis is around 50%, and the purity of the compound is typically greater than 95%.

Wissenschaftliche Forschungsanwendungen

3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been extensively studied in preclinical research for its potential use in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-26(23,24)20-14-4-2-3-13(11-14)17(22)19-15-5-6-16(18-12-15)21-7-9-25-10-8-21/h2-6,11-12,20H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAIZJUJPHKJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.